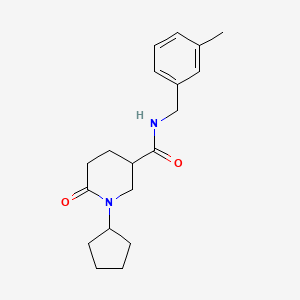
1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. This compound has gained attention due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Mécanisme D'action
1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide binds to the active site of GABA aminotransferase and forms a covalent bond with the enzyme. This inhibits the breakdown of GABA and leads to an increase in GABA levels in the brain. The increased levels of GABA lead to an increase in inhibitory neurotransmission, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain due to the inhibition of GABA breakdown by this compound can have various biochemical and physiological effects. It can lead to a reduction in neuronal excitability, which can have therapeutic effects in epilepsy and anxiety. It can also lead to a reduction in drug-seeking behavior, which can have therapeutic effects in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of GABA aminotransferase, which makes it a valuable tool for studying the role of GABA in various neurological disorders. However, there are also limitations to its use. This compound is a synthetic compound and may not accurately reflect the effects of endogenous GABA in the brain. Additionally, the long-term effects of this compound on the brain are not well understood.
Orientations Futures
There are several future directions for the research on 1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to study the long-term effects of this compound on the brain and its potential for neurotoxicity. Additionally, the development of more selective and potent inhibitors of GABA aminotransferase could lead to the development of more effective therapeutics for various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction between 1-cyclopentyl-2-methylamino-2-oxoethylamine and 3-methylbenzyl chloride followed by a cyclization reaction to form the piperidine ring. The final step involves the introduction of a carboxamide group to the piperidine ring.
Applications De Recherche Scientifique
1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Inhibition of GABA breakdown leads to an increase in GABA levels in the brain, which can have therapeutic effects in various neurological disorders.
Propriétés
IUPAC Name |
1-cyclopentyl-N-[(3-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-5-4-6-15(11-14)12-20-19(23)16-9-10-18(22)21(13-16)17-7-2-3-8-17/h4-6,11,16-17H,2-3,7-10,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRNANUORWYZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

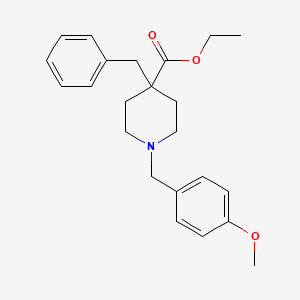
![4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5207815.png)
![7-(1-methylethylidene)-3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5207823.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![N-benzyl-N-(2-hydroxyethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5207836.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
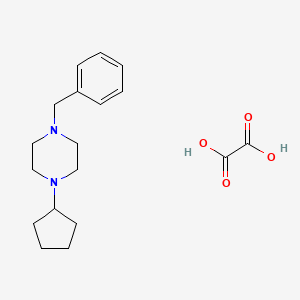
![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5207846.png)
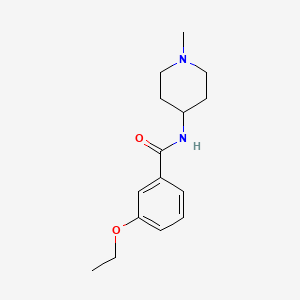
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
![2-[1-({1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5207860.png)
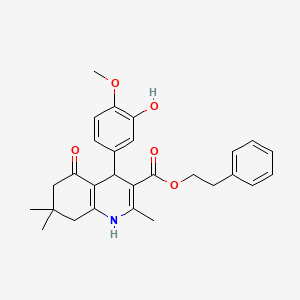
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)